molecular formula C16H16N2O3 B12641098 Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- CAS No. 919114-07-1

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-

Cat. No.: B12641098
CAS No.: 919114-07-1
M. Wt: 284.31 g/mol
InChI Key: FTYTVPUQZBBYPM-AWEZNQCLSA-N
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Description

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- (IUPAC name) is a chiral phenolic compound featuring a nitro-substituted aromatic ring linked to a butenylamino side chain. The 4-nitrophenyl group enhances electron-withdrawing properties, which may influence reactivity and intermolecular interactions.

Properties

CAS No.

919114-07-1

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[[(1S)-1-(4-nitrophenyl)but-3-enyl]amino]phenol

InChI

InChI=1S/C16H16N2O3/c1-2-5-14(17-15-6-3-4-7-16(15)19)12-8-10-13(11-9-12)18(20)21/h2-4,6-11,14,17,19H,1,5H2/t14-/m0/s1

InChI Key

FTYTVPUQZBBYPM-AWEZNQCLSA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O

Canonical SMILES

C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- typically involves the reaction of 4-nitrophenyl derivatives with butenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. The butenylamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally or functionally related molecules, particularly nitrophenyl-containing derivatives and phenolic amines. Below is an analysis based on available evidence and analogous systems:

Structural and Functional Analogues

1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups Example Compounds: Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide and pyrazolyl precursors (as described in ) . Key Comparisons:

  • Electron-Withdrawing Groups: Both classes incorporate a 4-nitrophenyl group, which enhances electrophilicity and stabilizes intermediates in synthetic pathways. However, the thiadiazole core in introduces sulfur-based heterocyclic rigidity, whereas the target phenol derivative lacks this feature.
  • Bioactivity: The thiadiazole derivatives exhibited antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four compounds showing superior efficacy . The phenolic amine structure of the target compound may confer distinct bioactivity due to hydrogen-bonding capabilities from the hydroxyl group, though empirical data are lacking.

Chiral Phenolic Amines Example Compounds: (S)-configured amines like (S)-2-aminophenethyl alcohol derivatives. Key Comparisons:

  • Stereochemical Impact: The (1S) configuration in the target compound could influence enantioselective interactions, analogous to chiral catalysts used in asymmetric synthesis. However, the nitro group’s presence may alter steric and electronic environments compared to simpler phenolic amines.
  • Solubility and Stability: Nitro groups typically reduce solubility in polar solvents but enhance thermal stability. Phenolic hydroxyl groups improve water solubility, creating a balance absent in non-phenolic analogues.

Data Table: Comparative Analysis

Property Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- 1,3,4-Thiadiazole Derivatives ()
Core Structure Phenol with chiral amino-butene side chain 1,3,4-Thiadiazole ring with nitrophenyl groups
Functional Groups -OH, -NH-, -NO₂, C=C -S-, -NO₂, -N=N-
Stereochemistry Chiral center (1S) Not explicitly reported
Characterization Methods Not reported ¹H/¹³C NMR, IR, MS, elemental analysis
Bioactivity Unknown Antimicrobial (4 compounds active)

Biological Activity

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- (CAS Number: 919114-07-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O3C_{16}H_{16}N_{2}O_{3} with a molecular weight of approximately 284.31 g/mol. The structure features a phenolic group linked to a butenyl chain with a nitrophenyl substituent, which may contribute to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of phenolic compounds, including derivatives like Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-. Research indicates that phenolic compounds often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that phenolic compounds could inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. The specific activity of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- was noted to be comparable to known antimicrobial agents .

Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

  • Research Findings : A study in the journal Food Chemistry highlighted that phenolic compounds could significantly reduce lipid peroxidation and enhance the activity of antioxidant enzymes in vitro. The specific antioxidant capacity of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- was evaluated using DPPH and ABTS assays, showing promising results .

The biological activity of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- can be attributed to several mechanisms:

  • Interaction with Cell Membranes : The hydrophobic nature of the phenolic structure allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or oxidative processes.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus growth
AntioxidantReduction in lipid peroxidation
Enzyme InhibitionInhibition of metabolic enzymes

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